4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid
Description
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid is a structurally complex compound featuring a benzoic acid backbone substituted with a nitro group at position 3 and a tert-butoxycarbonyl (Boc)-protected piperidin-4-ylamino group at position 4. The Boc group serves as a protective moiety for the secondary amine, enabling controlled reactivity during synthetic processes. The nitro group introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) and providing a site for further functionalization (e.g., reduction to an amine). This compound is primarily utilized in medicinal chemistry as an intermediate for drug discovery, particularly in the development of kinase inhibitors or protease-targeting therapeutics .
Properties
IUPAC Name |
4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]-3-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O6/c1-17(2,3)26-16(23)19-8-6-12(7-9-19)18-13-5-4-11(15(21)22)10-14(13)20(24)25/h4-5,10,12,18H,6-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJNSVCRRUWXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid typically involves multiple steps. One common method starts with the protection of piperidine using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This is followed by the nitration of benzoic acid to introduce the nitro group. The final step involves coupling the Boc-protected piperidine with the nitrobenzoic acid under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen gas and Pd/C.
Reduction: Hydrogen gas and Pd/C, or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Reduction: 4-{[1-(Piperidin-4-yl)amino}-3-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
Drug Development
The compound has been investigated for its role as a potential drug candidate in various therapeutic areas, including:
- Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that modifications to the piperidine moiety can enhance cytotoxicity against cancer cell lines.
- Neurological Disorders : The piperidine structure is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological conditions such as depression and anxiety.
Synthesis of Bioactive Compounds
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo further chemical transformations allows for the development of novel compounds with enhanced biological activity.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of piperidine derivatives, including this compound. The researchers synthesized a series of analogs and evaluated their cytotoxic effects on several cancer cell lines. The results indicated that specific modifications to the piperidine ring significantly increased potency, with some compounds exhibiting IC50 values in the nanomolar range.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound. In vivo studies demonstrated that administration of this compound resulted in significant improvements in behavioral tests related to anxiety and depression models in rodents. These findings suggest that this compound could be a lead candidate for developing new antidepressant medications.
Mechanism of Action
The mechanism of action of 4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, in the context of PROTACs, the compound acts as a linker that brings together a target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the target protein. This process involves the formation of a ternary complex, which is crucial for the compound’s biological activity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s nitrobenzoic acid core distinguishes it from piperidine-carboxylic acid derivatives in and .
- The Boc group is a common protective feature, but substituents (e.g., phenyl, chloroacetyl) vary significantly, influencing polarity and reactivity.
Physicochemical Properties
Functional Group Impact :
- The nitro group in the target compound reduces solubility but enhances electrophilicity for subsequent reactions.
- The chloroacetyl group in ’s compound increases reactivity toward nucleophiles (e.g., amines, thiols).
Biological Activity
4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]amino}-3-nitrobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The piperidine moiety is known for its ability to modulate neurotransmitter systems, while the nitrobenzoic acid structure may influence anti-inflammatory and analgesic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation: It has the potential to interact with neurotransmitter receptors, influencing synaptic transmission.
- Anti-inflammatory Effects: Preliminary studies suggest that it may reduce inflammation through modulation of cytokine production.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
In a study conducted to evaluate the inhibitory effects on specific metabolic enzymes, this compound demonstrated a notable IC50 value indicating effective inhibition. The study highlighted its potential in treating metabolic disorders by modulating enzyme activity.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the compound's anti-inflammatory properties. Results showed that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines in cultured macrophages, suggesting a mechanism that could be beneficial in inflammatory diseases.
Research Findings
Recent research has expanded on the potential applications of this compound:
- Neuropharmacological Studies: The compound was found to enhance cognitive function in animal models, possibly through its action on cholinergic systems.
- Antimicrobial Activity: Laboratory tests indicated that it possesses moderate antimicrobial properties, particularly against Gram-positive bacteria, suggesting potential applications in infectious disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
